![molecular formula C20H15BrN2O4 B14153697 3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-(4-bromophenyl)acetyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the furan ring.
Introduction of the benzoic acid moiety: This step involves the coupling of the furan ring with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the hydrazinylidene linkage.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring.
Reduction: Reduced forms of the hydrazinylidene linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of hydrazinylidene compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The hydrazinylidene linkage can form hydrogen bonds with biological macromolecules, while the furan and benzoic acid moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4′-(4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid: This compound has a similar hydrazinylidene linkage but features a pyrazole ring instead of a furan ring.
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: This compound contains a furan ring and a hydrazinylidene linkage but differs in the substitution pattern and additional functional groups.
Uniqueness
The uniqueness of 3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom on the phenyl ring allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H15BrN2O4 |
|---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
3-[5-[(E)-[[2-(4-bromophenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H15BrN2O4/c21-16-6-4-13(5-7-16)10-19(24)23-22-12-17-8-9-18(27-17)14-2-1-3-15(11-14)20(25)26/h1-9,11-12H,10H2,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
UYXLZFYCFMBWSO-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)CC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)CC3=CC=C(C=C3)Br |
solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


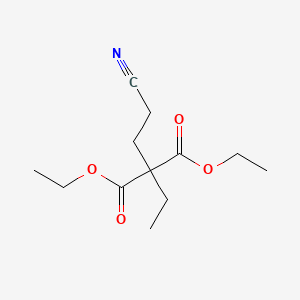
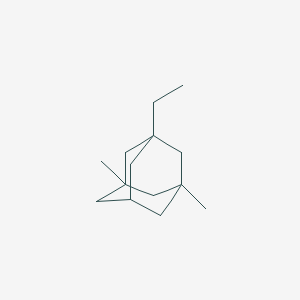
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

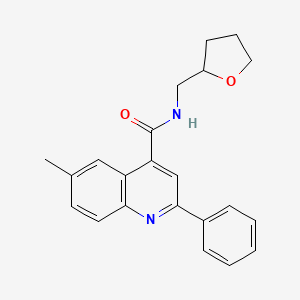
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
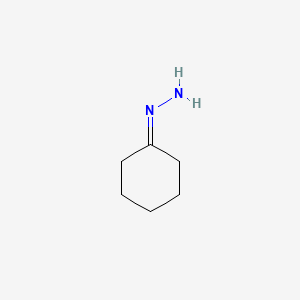
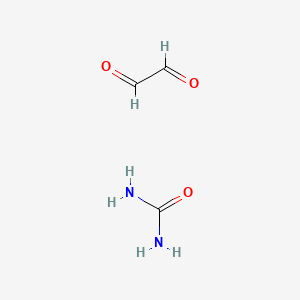
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)

